molecular formula C11H9NO3S2 B8756113 5-(4-Hydroxy-3-methoxybenzylidene)rhodanine

5-(4-Hydroxy-3-methoxybenzylidene)rhodanine

Cat. No. B8756113
M. Wt: 267.3 g/mol
InChI Key: OWXPWWRBBBGOLO-UHFFFAOYSA-N
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Patent
US04668697

Procedure details

A mixture of vanillin (30.4 g, 0.2 mol), rhodanine (26.6 g, 0.2 mol), anhydrous sodium acetate (41 g, 0.5 mol) and glacial acetic acid was stirred and heated at reflux for one and one-half hours. The cooled reaction mixture was added to water (1200 mL) and the yellow-orange solid that separated was collected, washed with water and air dried; yield 46 g.
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[S:12]1[CH2:18][C:16](=[O:17])[NH:15][C:13]1=[S:14].C([O-])(=O)C.[Na+].C(O)(=O)C>O>[OH:9][C:8]1[CH:10]=[CH:11][C:3]([CH:2]=[C:18]2[S:12][C:13](=[S:14])[NH:15][C:16]2=[O:17])=[CH:4][C:5]=1[O:6][CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
30.4 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
26.6 g
Type
reactant
Smiles
S1C(=S)NC(=O)C1
Name
Quantity
41 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one and one-half hours
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
the yellow-orange solid that separated
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=C2C(NC(S2)=S)=O)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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